Cas no 92406-53-6 (Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate structure
92406-53-6 structure
Product Name:Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numéro CAS:92406-53-6
Le MF:C6H9N3O2
Mégawatts:155.154560804367
MDL:MFCD10697500
CID:753244
PubChem ID:13324840
Update Time:2025-05-19

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, methyl ester
    • ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE HYDROCHLORIDE
    • methyl 5-amino-1-methylpyrazole-3-carboxylate
    • 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • WUIXVASZWOGVEU-UHFFFAOYSA-N
    • BCP26607
    • STL415450
    • FCH881899
    • AB59765
    • AX8215974
    • ST24025399
    • FT-
    • DTXSID60536895
    • MFCD10697500
    • AKOS006302940
    • EN300-92101
    • SCHEMBL1312720
    • DS-15754
    • Methyl 5-amino-1-methylpyrazole-3-carboxylic acid
    • 1431962-59-2
    • SY108171
    • Z1198277533
    • DB-001055
    • CS-W022857
    • methyl5-amino-1-methyl-1H-pyrazole-3-carboxylate
    • 92406-53-6
    • MDL: MFCD10697500
    • Piscine à noyau: 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3
    • La clé Inchi: WUIXVASZWOGVEU-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C(N)N(C)N=1)OC

Propriétés calculées

  • Qualité précise: 155.069476538g/mol
  • Masse isotopique unique: 155.069476538g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 2
  • Complexité: 162
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.1
  • Surface topologique des pôles: 70.1

Propriétés expérimentales

  • Couleur / forme: No data available
  • Dense: 1.4±0.1 g/cm3
  • Point de fusion: No data available
  • Point d'ébullition: 326.2±22.0 °C at 760 mmHg
  • Point d'éclair: 151.1±22.3 °C
  • Indice de réfraction: 1.584

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
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92406-53-6 97%
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68R0403-100mg
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92406-53-6 96%
100mg
1060.05CNY 2021-05-08
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92406-53-6 96%
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Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Synthesis and characterization of masked aminopyrazolecarboxylic acid synthons
Lee, Ho H.; Cain, Bruce F.; Denny, William A.; Buckleton, John S.; Clark, George R., Journal of Organic Chemistry, 1989, 54(2), 428-31

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Référence
Preparation of heteroarylbenzylpiperidinylbenzonitrile derivatives ad analogs for use as lipid synthesis modulators
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 1 h, 50 atm, rt
Référence
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
Référence
Studies on dihydropyridines. II. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities
Adachi, Ikuo; Yamamori, Teruo; Hiramatsu, Yoshiharu; Sakai, Katsunori; Sato, Hatsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3235-52

Méthode de production 5

Conditions de réaction
1.1 Solvents: Methanol ;  48 h, rt
Référence
Pyrazolecarboxamide derivatives as 5-HT2B receptor antagonists, their intermediates, pharmaceutical compositions containing them, and prevention or treatment of 5-HT2B receptor-related diseases using them
, Japan, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  3 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Référence
Preparation of benzopyrazolodiazepinones compounds as Sppl2A inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Référence
Preparation of pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Référence
Heterocyclic modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
Référence
Preparation of heterocyclic-fused imidazole benzoylpiperidine derivatives as modulators of lipid synthesis
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
Référence
Compound having ERK kinase inhibitory activity and use thereof
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Solvents: Methanol ;  48 h, rt
Référence
Preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: Methanol
Référence
Dihydropyrazolo[3,4-b]pyridine derivatives
, Japan, , ,

Méthode de production 13

Conditions de réaction
Référence
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 30 psi, rt
Référence
Preparation of dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection or of HBV-induced diseases
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 30 psi, rt
Référence
Preparation of 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives and related compounds as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Raw materials

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Preparation Products

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numéro de commande:sfd11607
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:35
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Numéro de commande:A15915
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:04
Prix ($):697.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:92406-53-6)methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
sfd11607
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:92406-53-6)Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
A15915
Pureté:99%
Quantité:5g
Prix ($):697.0
Courriel